Menbutone

Catalog No.
S534967
CAS No.
3562-99-0
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menbutone

CAS Number

3562-99-0

Product Name

Menbutone

IUPAC Name

4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18)

InChI Key

FHGJSJFIQNQBCK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Menbutone; Epanaftol; Fel-Bis; Genabil; Genabilin; Membutona; Menbutonum; Naftobil; SC 1749; SC-1749; SC1749; Sintobilina;

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O

Description

The exact mass of the compound Menbutone is 258.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of butanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hepato-Digestive Activity Stimulation

HPLC Method Development

Micellar Liquid Chromatography

Residue Determination in Swine Tissues

    Scientific Field: Food Safety and Veterinary Medicine

    Summary of Application: Menbutone is widely used as a veterinary choleretic drug.

    Methods of Application: The method involved extraction of Menbutone residue by acetonitrile from the tissues, followed by purification using a C18 solid phase extraction (SPE) cartridge and an alkaline alumina (ALA) SPE cartridge.

    Results or Outcomes: The method was found to be specific, accurate, and sensitive, with an excellent linear relationship.

Pharmacokinetics in Sheep

Bioavailability Studies

Analytical Chemistry

    Summary of Application: Menbutone has been used in the development of analytical methods for its detection in different matrices.

    Methods of Application: The method involved the use of a C18 column with UV detection at 234 nm.

Veterinary Medicine

    Summary of Application: Menbutone is used in veterinary medicine to stimulate the hepato-digestive activity in case of digestive disorders and hepatic insufficiency in different species (cattle, sheep, goats, pigs, horses, dogs).

Menbutone, also known as 3-(4-methoxy-1-naphthoyl)propionic acid, is a synthetic organic compound classified as a derivative of oxybutyric acid. Its chemical formula is C15H14O4C_{15}H_{14}O_{4}, and it is primarily used in veterinary medicine as a choleretic agent, stimulating bile secretion and enhancing digestive processes in animals. Menbutone appears as a white to off-white solid and has a melting point of approximately 172-173 °C .

The synthesis of Menbutone can be performed using several methods, with the most common involving the following steps:

  • Preparation:
    • Dissolve 15.8 g of 1-methoxynaphthalene and 10 g of succinic anhydride in dichloromethane.
  • Catalysis:
    • Add anhydrous aluminum chloride gradually while maintaining a temperature of approximately 35 °C.
  • Refluxing:
    • Allow the mixture to react under reflux conditions for several hours.
  • Isolation:
    • After completion, pour the reaction mixture into an ice-water solution to precipitate Menbutone.
  • Purification:
    • Recrystallize from water to obtain pure Menbutone .

Menbutone is primarily utilized in veterinary medicine for its choleretic properties. It is administered to animals such as cattle, sheep, goats, and pigs to aid digestion and improve feed efficiency. Typical administration routes include intramuscular and intravenous injections at dosages ranging from 2.5 mg to 10 mg per kg body weight, depending on the species .

Menbutone shares structural similarities with several other compounds in its class, including:

  • Oxybutyric Acid: A precursor compound that shares similar biological activities but lacks the naphthalene moiety present in Menbutone.
  • Fenbendazole: An antiparasitic agent that also affects digestive processes but operates through different mechanisms.
  • Cholestyramine: A bile acid sequestrant used to lower cholesterol but does not stimulate bile production like Menbutone.
Compound NameStructure FeaturePrimary Use
MenbutoneNaphthalene derivativeCholeretic in veterinary medicine
Oxybutyric AcidBasic structure without naphthaleneMetabolic processes
FenbendazoleBenzimidazole structureAntiparasitic
CholestyramineBile acid sequestrantCholesterol reduction

Menbutone's unique structure allows it to effectively stimulate digestive secretions while providing specific therapeutic benefits in veterinary applications, distinguishing it from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.08920892 g/mol

Monoisotopic Mass

258.08920892 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

341YM32546

Other CAS

3562-99-0

Wikipedia

Menbutone

Dates

Modify: 2023-08-15
1: Symonds HW. The choleretic effect of menbutone and clanobutin sodium in steers. Vet Rec. 1982 May 1;110(18):423-5. PubMed PMID: 7090158.
2: Lund J, Lassen JB. Elimination and distribution of menbutone (Genabil) in rats. Acta Pharmacol Toxicol (Copenh). 1969;27(6):429-38. PubMed PMID: 5395732.

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